2-(4-Hydroxyphenoxy)acetyl chloride
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Overview
Description
2-(4-Hydroxyphenoxy)acetyl chloride is a chemical compound characterized by its molecular structure, which includes a hydroxy group (-OH) attached to a benzene ring, linked to an acetyl chloride group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials:
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is heated under reflux to ensure complete conversion.
Purification: The product is then purified through recrystallization or distillation to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale distillation units to handle the high volumes required for commercial applications. The process is optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives, such as carboxylic acids.
Reduction: Reduction reactions can convert the acetyl chloride group to an alcohol, resulting in 2-(4-hydroxyphenoxy)ethanol.
Substitution: The hydroxyl group on the benzene ring can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, such as 2-(4-hydroxyphenoxy)acetic acid.
Reduction Products: Alcohols, such as 2-(4-hydroxyphenoxy)ethanol.
Substitution Products: Ethers and esters, depending on the reagents used.
Scientific Research Applications
2-(4-Hydroxyphenoxy)acetyl chloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism by which 2-(4-Hydroxyphenoxy)acetyl chloride exerts its effects depends on its specific application. For example, in herbicides, it may inhibit key enzymes in plant metabolism, leading to the death of unwanted vegetation. The molecular targets and pathways involved are typically specific to the biological system being studied.
Comparison with Similar Compounds
2-(4-Hydroxyphenoxy)propionic acid
2-(4-Hydroxyphenoxy)butyric acid
2-(4-Hydroxyphenoxy)acetic acid
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Properties
IUPAC Name |
2-(4-hydroxyphenoxy)acetyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-8(11)5-12-7-3-1-6(10)2-4-7/h1-4,10H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHSTDWUQIJMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCC(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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